2-fluoro-N-phenylaniline
Overview
Description
2-fluoro-N-phenylaniline is a chemical compound with the CAS Number: 328-20-11. It has a molecular weight of 187.22 and is typically stored at room temperature1. The IUPAC name for this compound is N-(2-fluorophenyl)-N-phenylamine1.
Synthesis Analysis
The synthesis of 2-fluoro-N-phenylaniline is not explicitly mentioned in the search results. However, anilines, which are benzene rings with a nitrogen atom attached, are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities2. These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline2.
Molecular Structure Analysis
The InChI code for 2-fluoro-N-phenylaniline is 1S/C12H10FN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H
1. This indicates that the compound has a molecular formula of C12H10FN1.
Chemical Reactions Analysis
The specific chemical reactions involving 2-fluoro-N-phenylaniline are not detailed in the search results. However, anilines are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers2. They are often used as precursors in various chemical reactions2.
Physical And Chemical Properties Analysis
2-fluoro-N-phenylaniline is a liquid at room temperature1. It has a density of 1.172g/cm34. The boiling point is 147-148/15mm4. The compound has a flash point of 117.6ºC4.
Scientific Research Applications
Pharmaceutical Applications
Fluorinated phenylalanines, including 2-fluoro-N-phenylaniline, have had considerable industrial and pharmaceutical applications . They have been expanded to play an important role as potential enzyme inhibitors as well as therapeutic agents .
Method of Application
The method of application involves the synthesis of fluorinated phenylalanines and their incorporation into peptides . This increases their catabolic stability especially in therapeutic proteins and peptide-based vaccines .
Results or Outcomes
The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue . This leads to improved biophysical and chemical properties of bioactives .
Topography Imaging of Tumor Ecosystems
Fluorinated phenylalanines are used in topography imaging of tumor ecosystems using Positron Emission Tomography (PET) .
Method of Application
The method involves the incorporation of fluorinated phenylalanines into proteins, which are then used in PET imaging .
Results or Outcomes
The use of fluorinated phenylalanines in PET imaging has helped in the detailed topography imaging of tumor ecosystems .
The introduction of fluorine into phenylalanine can modulate various properties such as acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue . This leads to improved biophysical and chemical properties of bioactives .
Fluorinated amino acids have considerable industrial and pharmaceutical potential . They have played an important role as enzyme inhibitors as well as therapeutic agents . Moreover, they modulate the properties of peptides and proteins , influencing aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties .
The introduction of fluorine into phenylalanine can modulate various properties such as acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue . This leads to improved biophysical and chemical properties of bioactives .
Fluorinated amino acids have considerable industrial and pharmaceutical potential . They have played an important role as enzyme inhibitors as well as therapeutic agents . Moreover, they modulate the properties of peptides and proteins , influencing aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties .
Safety And Hazards
The safety information for 2-fluoro-N-phenylaniline includes several hazard statements: H302, H312, H315, H319, H335, H4121. Precautionary measures include P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P5011.
Future Directions
The future directions for 2-fluoro-N-phenylaniline are not explicitly mentioned in the search results. However, given its role as a precursor in various chemical reactions, it is likely to continue to be of interest in the fields of pharmaceuticals, agrochemicals, and materials science.
Please note that this information is based on the available search results and may not be exhaustive or up-to-date. For more detailed or specific information, please refer to the relevant scientific literature or consult a chemical expert.
properties
IUPAC Name |
2-fluoro-N-phenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEVTYCKTNNHIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379045 | |
Record name | 2-Fluorodiphenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-phenylaniline | |
CAS RN |
328-20-1 | |
Record name | 2-Fluorodiphenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluorodiphenylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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